1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine
Overview
Description
1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC is a phospholipid that contains stearic acid and docosahexaenoic acid (DHA) at the sn-1 and sn-2 positions, respectively . This compound is a new generation of omega-3 lipids and is known for its significant role in biological processes, particularly in anti-angiogenesis research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC can be synthesized through esterification reactions where stearic acid and docosahexaenoic acid are esterified at the sn-1 and sn-2 positions of glycerophosphocholine . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acids.
Industrial Production Methods: Industrial production of 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as thin-layer chromatography (TLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC undergoes various chemical reactions, including:
Oxidation: The docosahexaenoic acid moiety can undergo oxidation, leading to the formation of oxidized lipid products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Oxidation: Oxidized lipid derivatives.
Hydrolysis: Free stearic acid and docosahexaenoic acid.
Scientific Research Applications
1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC has a wide range of applications in scientific research:
Mechanism of Action
1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the modulation of various signaling pathways, including the VEGFR2/Ras/ERK pathway, which is involved in angiogenesis . The compound significantly reduces the proliferation, migration, and tube formation of endothelial cells, contributing to its anti-angiogenic properties .
Comparison with Similar Compounds
1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PDPC): Similar in structure but contains palmitic acid instead of stearic acid.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC): Contains arachidonic acid instead of docosahexaenoic acid.
Uniqueness: 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC is unique due to its specific combination of stearic acid and docosahexaenoic acid, which imparts distinct biological activities, particularly in anti-angiogenesis research . Its ability to activate PPARγ and modulate key signaling pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,35,37,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-,37-35-/t46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYAENFVCNTAL-PFFNLMTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335920 | |
Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
834.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008057 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59403-52-0 | |
Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SDPC possesses a saturated stearoyl chain (18:0) at the sn-1 position and a highly unsaturated docosahexaenoyl chain (22:6ω3) at the sn-2 position, unlike POPC, which has a monounsaturated oleoyl chain (18:1) at the sn-2 position. This difference in unsaturation significantly impacts its behavior in bilayers. Neutron diffraction studies reveal that the polyunsaturated docosahexaenoyl chain prefers to reside near the water interface, leaving the saturated stearoyl chain to fill the voids in the bilayer center []. This uneven chain distribution creates membrane elastic stress potentially influencing the function of embedded proteins like rhodopsin. Furthermore, SDPC bilayers, despite having longer acyl chains than POPC, exhibit similar hydrophobic thicknesses in the fluid phase due to the extended conformation of polyunsaturated chains in the gel phase and their unique packing properties in the fluid phase [].
A: Cholesterol exhibits complex interactions with SDPC in bilayers. Molecular dynamics simulations have demonstrated that cholesterol prefers to interact with the saturated stearoyl chains of SDPC rather than the polyunsaturated docosahexaenoyl chains []. This preferential interaction can lead to the formation of laterally inhomogeneous membranes, potentially contributing to the formation of lipid rafts. Additionally, while cholesterol generally increases membrane order, in SDPC bilayers containing both cholesterol and the symmetric polyunsaturated lipid 1,2-docosahexaenoyl-sn-glycero-3-phosphocholine, cholesterol suppresses the formation of non-lamellar structures typically induced by the symmetric lipid. This leads to a bilayer with unique packing characteristics that cannot be classified as either liquid-ordered or liquid-disordered [].
A: SDPC plays a significant role in modulating GPCR signaling by influencing the kinetics of receptor-G protein complex formation. Studies using rhodopsin and transducin as a model system show that the rate of complex formation is significantly faster in SDPC bilayers compared to POPC bilayers, especially those containing cholesterol []. This suggests that the biophysical properties of SDPC, potentially related to its influence on membrane fluidity and lateral pressure profiles, facilitate efficient coupling between rhodopsin and transducin, thereby influencing the overall signaling response [].
A: Molecular dynamics simulations reveal distinct interactions of anesthetic molecules like halothane with SDPC bilayers compared to saturated bilayers []. While halothane primarily resides near the upper part of the acyl chains in both bilayer types, an additional density maximum is observed at the membrane center specifically in SDPC bilayers. This difference likely arises from the unique packing properties of SDPC due to its highly unsaturated docosahexaenoyl chains. Despite these differences, the impact of halothane on the electrostatic properties of the membrane interface remains similar between SDPC and saturated lipid bilayers, characterized by a shift in the orientation of lipid headgroup dipoles towards the membrane interior.
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